molecular formula C24H20BrFN2O2 B11071025 9-Bromo-2-(4-ethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Bromo-2-(4-ethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11071025
M. Wt: 467.3 g/mol
InChI Key: BTBQABFDMBTQOP-UHFFFAOYSA-N
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Description

9-Bromo-2-(4-ethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-2-(4-ethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a bromine atom with an ethoxy group under controlled conditions.

    Cyclization Reactions: The formation of the benzoxazine ring is achieved through cyclization reactions, often catalyzed by acids or bases.

    Aromatic Substitution: Introduction of the fluorophenyl group is typically done through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-2-(4-ethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, and acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

9-Bromo-2-(4-ethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 9-Bromo-2-(4-ethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(2-(2-ethoxybenzoyl)carbohydrazonoyl)phenyl 3-methylbenzoate
  • 4-Bromo-2-(2-((2-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
  • 4-Bromo-N-(ethoxy-phenyl-methylene)-benzenesulfonamide

Uniqueness

Compared to similar compounds, 9-Bromo-2-(4-ethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse applications make it a valuable compound for further research and development.

Properties

Molecular Formula

C24H20BrFN2O2

Molecular Weight

467.3 g/mol

IUPAC Name

9-bromo-2-(4-ethoxyphenyl)-5-(4-fluorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C24H20BrFN2O2/c1-2-29-19-10-5-15(6-11-19)21-14-22-20-13-17(25)7-12-23(20)30-24(28(22)27-21)16-3-8-18(26)9-4-16/h3-13,22,24H,2,14H2,1H3

InChI Key

BTBQABFDMBTQOP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=CC=C(C=C5)F

Origin of Product

United States

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